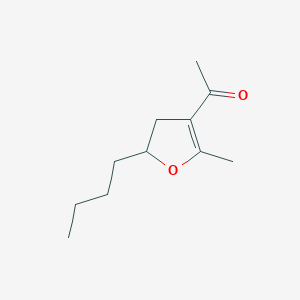

2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran

Description

Structure

3D Structure

Properties

CAS No. |

81770-05-0 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

1-(2-butyl-5-methyl-2,3-dihydrofuran-4-yl)ethanone |

InChI |

InChI=1S/C11H18O2/c1-4-5-6-10-7-11(8(2)12)9(3)13-10/h10H,4-7H2,1-3H3 |

InChI Key |

ADEKQHVMVNINMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CC(=C(O1)C)C(=O)C |

Origin of Product |

United States |

Structural Characterization and Conformational Analysis of 2 Methyl 3 Acetyl 5 Butyl 4,5 Dihydrofuran and Analogs

Advanced Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable tools for deducing the intricate structural details of dihydrofuran systems. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information, enabling a comprehensive characterization from atomic connectivity to molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the regiochemistry and relative stereochemistry of organic molecules in solution. wordpress.comnih.gov By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete structural picture of 2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran can be assembled.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information about the chemical environment of each atom. The regiochemistry, confirming the positions of the methyl, acetyl, and butyl groups on the dihydrofuran ring, can be established by analyzing chemical shifts and spin-spin coupling patterns. For instance, the proton at the C5 position, bearing the butyl group, would be expected to show a distinct multiplicity due to coupling with the adjacent C4 methylene protons.

Two-dimensional (2D) NMR experiments are crucial for unambiguous assignments. Correlation Spectroscopy (COSY) helps establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached and long-range coupled carbon atoms, respectively.

The relative stereochemistry at the C2 and C5 chiral centers (cis vs. trans) is typically determined using the Nuclear Overhauser Effect (NOE). wordpress.com NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), detect protons that are close in space. An NOE correlation between the C2-methyl protons and the C5-proton would strongly suggest a cis relationship, while the absence of this correlation would indicate a trans arrangement.

Table 1: Predicted ¹H NMR Chemical Shifts for a Diastereomer of this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH ₃ (at C2) | ~1.3-1.5 | Doublet | ~6-7 |

| CH (at C2) | ~4.5-4.8 | Quartet | ~6-7 |

| CH ₂ (at C4) | ~2.0-2.5 | Multiplet | - |

| CH (at C5) | ~3.8-4.1 | Multiplet | - |

| CH ₃ (acetyl) | ~2.2-2.4 | Singlet | - |

| CH ₂ (butyl chain) | ~1.2-1.6 | Multiplet | - |

Note: Data is hypothetical and based on typical values for substituted dihydrofurans.

Mass spectrometry (MS) is a vital analytical technique used to confirm the molecular weight and elemental formula of a compound. rrpharmacology.rubanglajol.info For this compound (C₁₁H₁₈O₂), high-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous confirmation of its molecular formula.

Electron ionization (EI) mass spectrometry often reveals characteristic fragmentation patterns that provide further structural information. The molecular ion peak (M⁺) would be observed, and key fragment ions would correspond to the loss of stable neutral molecules or radicals. For the target compound, likely fragmentation pathways could include the loss of the butyl group, the acetyl group, or cleavage of the dihydrofuran ring.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 182 | [M]⁺ | Molecular Ion |

| 167 | [M - CH₃]⁺ | Loss of a methyl radical |

| 139 | [M - C₃H₇]⁺ | Loss of a propyl radical (from butyl chain) |

| 125 | [M - C₄H₉]⁺ | Loss of the butyl radical |

Note: These fragmentation patterns are predictive and based on the principles of mass spectrometry.

X-ray Crystallographic Analysis of Dihydrofuran Structures

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise depiction of the molecular structure in the solid state. researchgate.netlibretexts.orgwikipedia.org This technique determines the three-dimensional arrangement of atoms within a crystal lattice by analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the compound. wikipedia.org

X-ray crystallography is the definitive method for the elucidation of both relative and absolute stereochemistry. researchgate.net By solving the crystal structure, the spatial arrangement of all atoms in the molecule is determined, which directly reveals the relative orientation of substituents. For this compound, this would unambiguously establish whether the methyl and butyl groups are on the same side (cis) or opposite sides (trans) of the dihydrofuran ring.

Furthermore, if the compound is enantiomerically pure and crystallizes in a chiral space group, the absolute configuration of the stereocenters (i.e., R or S configuration at C2 and C5) can be determined, often through the analysis of anomalous dispersion effects. researchgate.net

Five-membered rings like dihydrofuran are not planar and adopt puckered conformations to relieve torsional strain. ic.ac.ukdalalinstitute.com The two most common low-energy conformations are the "envelope" (Cₛ symmetry) and the "half-chair" (C₂ symmetry). ic.ac.uk

Envelope Conformation: Four of the ring atoms are coplanar, while the fifth atom is puckered out of this plane, resembling an open envelope.

Half-Chair Conformation: Three atoms are coplanar, while the other two are displaced on opposite sides of the plane.

X-ray crystallography provides the precise torsional angles and atomic coordinates necessary to identify the exact conformation adopted by the dihydrofuran ring in the solid state. The preferred conformation will be the one that minimizes steric interactions between the substituents. For instance, the molecule may adopt a conformation where the bulky butyl group occupies a pseudo-equatorial position to reduce steric hindrance. nobelprize.org

Table 3: Comparison of Dihydrofuran Ring Conformations

| Conformation | Symmetry | Description | Steric Implications |

|---|---|---|---|

| Envelope | Cₛ | Four atoms are coplanar, one is out of the plane. | Can minimize interactions depending on which atom is out-of-plane. |

| Half-Chair | C₂ | Three atoms are coplanar, two are on opposite sides. | Often effective at minimizing torsional strain and substituent interactions. |

X-ray diffraction analysis allows for the precise measurement of intermolecular distances and angles, revealing these subtle forces. A key interaction expected for this molecule is the weak C-H···O hydrogen bond, where the carbonyl oxygen of the acetyl group acts as a hydrogen bond acceptor for C-H donors from neighboring molecules. nih.gov Analysis of the crystal structure would identify the specific C-H groups involved and the geometry (donor-acceptor distance and angle) of these interactions, providing insight into the supramolecular assembly of the molecules in the crystal. ias.ac.in

Diastereomeric Ratio (dr) and Enantiomeric Excess (ee) Determination in Chiral Syntheses

The stereoselective synthesis of this compound and its analogs necessitates precise methods for quantifying the stereochemical outcome of the reactions. The determination of the diastereomeric ratio (dr) and enantiomeric excess (ee) is crucial for evaluating the efficacy of chiral catalysts and optimizing reaction conditions to favor the desired stereoisomer. Various analytical techniques are employed for this purpose, with chromatographic and spectroscopic methods being the most prevalent.

In the synthesis of substituted dihydrofurans, the formation of two or more stereocenters is common, leading to the potential for multiple diastereomers. The relative proportion of these diastereomers is a critical measure of a reaction's stereocontrol. For instance, in the synthesis of 2,3-dihydrofuran (B140613) acetals, which are structurally related to the target molecule, diastereomeric ratios have been determined using Nuclear Magnetic Resonance (NMR) spectroscopy mdpi.com. Specifically, for 2,2,2-trifluoroethyl 5-ethoxy-4-ethyl-2-(1-methyl-1H-indol-2-yl)-4,5-dihydrofuran-3-carboxylate, a diastereomeric ratio of 1.4:1 was observed mdpi.com. This ratio is typically calculated by integrating the signals of specific protons that are chemically distinct in each diastereomer.

Similarly, in the synthesis of other 2,3,5-trisubstituted tetrahydrofurans, diastereoselectivity is a key consideration. The stereochemical outcome is often influenced by stereoelectronic effects and allylic strain during the cyclization process nih.gov. The determination of the dr in these cases also frequently relies on ¹H NMR analysis of the crude reaction mixture, where distinct signals for each diastereomer can be integrated.

The enantiomeric excess is a measure of the purity of a single enantiomer in a mixture and is a critical parameter in asymmetric synthesis. High enantioselectivity is often a primary goal in the synthesis of biologically active molecules. For analogs of this compound, such as 2,5-polysubstituted tetrahydrofurans, excellent enantioselectivities have been achieved. In one study, a sequential one-pot copper-catalyzed asymmetric Henry reaction and iodocyclization yielded a range of 2,5-polysubstituted tetrahydrofuran (B95107) derivatives with enantiomeric excesses of up to 97% chemistryviews.org.

The determination of ee values for these chiral dihydrofuran and tetrahydrofuran analogs is commonly performed using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.

The following tables present representative data for diastereomeric ratios and enantiomeric excesses determined in the synthesis of analogous substituted dihydrofuran and tetrahydrofuran compounds. It is important to note that these values are for structurally similar molecules and serve as an illustration of the stereochemical control that can be achieved in such syntheses.

| Compound | Diastereomeric Ratio (dr) | Method of Determination | Reference |

|---|---|---|---|

| 2,2,2-Trifluoroethyl 5-ethoxy-4-ethyl-2-(1-methyl-1H-indol-2-yl)-4,5-dihydrofuran-3-carboxylate | 1.4:1 | ¹H NMR Spectroscopy | mdpi.com |

| 2,2,2-Trifluoroethyl 5-ethoxy-4-methyl-2-(1-methyl-1H-indol-2-yl)-4,5-dihydrofuran-3-carboxylate | 3.3:1 | ¹H NMR Spectroscopy | mdpi.com |

| Compound Class | Enantiomeric Excess (ee) | Method of Determination | Reference |

|---|---|---|---|

| 2,5-Polysubstituted Tetrahydrofurans | up to 97% | Chiral HPLC | chemistryviews.org |

Computational and Theoretical Investigations on 2 Methyl 3 Acetyl 5 Butyl 4,5 Dihydrofuran Chemistry

Quantum Chemical Calculation Methodologies for Dihydrofuran Systems (e.g., CBS-QB3, CBS-APNO, G3)

To achieve high accuracy in thermochemical and energetic predictions for molecules such as dihydrofurans, chemists often employ composite quantum chemical methods. acs.org These methodologies, known as model chemistries, aim to approximate the results of very high-level calculations with reduced computational cost by combining several distinct calculations. acs.org They are particularly effective for calculating thermodynamic quantities like enthalpies of formation with "chemical accuracy," generally defined as within 1 kcal/mol of the experimental value.

Prominent among these are the Gaussian-n (Gn) theories and the Complete Basis Set (CBS) methods. acs.org

Gaussian-3 (G3) Theory : Introduced by John Pople, G3 theory is an enhancement of its predecessor, G2. rsc.org It involves a series of calculations, starting with a geometry optimization at the MP2/6-31G(d) level of theory. This geometry is then used for a sequence of single-point energy calculations with more sophisticated methods and larger basis sets. The final G3 energy is derived by applying a series of additive corrections, including an empirical higher-level correction (HLC), to account for remaining deficiencies. rsc.org

Complete Basis Set (CBS) Methods : Developed by George Petersson and coworkers, the CBS family of methods includes CBS-QB3 and CBS-APNO, in increasing order of accuracy. globalresearchonline.net Unlike the additive corrections in Gn theories, CBS methods extrapolate the energies from several calculations to an estimated complete basis set limit.

CBS-QB3 : This method has proven to be a reliable and widely used tool for computing accurate energies. globalresearchonline.net It begins with a geometry optimization and frequency calculation using the B3LYP density functional. The subsequent steps involve single-point energy calculations at higher levels of theory, which are then combined to produce a final, highly accurate energy value. globalresearchonline.net

CBS-APNO : This is one of the most accurate methods in the CBS family, available for molecules containing first-row atoms. globalresearchonline.net It employs higher levels of theory in its component calculations, leading to lower average errors compared to CBS-QB3, albeit at a greater computational expense. globalresearchonline.net

Benchmark studies comparing these methods against highly accurate experimental data, such as those from the Active Thermochemical Tables (ATcT), have been performed. For a set of organic molecules, the accuracy in predicting formation enthalpies generally follows the order G3 > CBS-APNO > CBS-QB3. acs.orgnih.gov However, all these methods provide significant accuracy, making them suitable for detailed energetic studies of dihydrofuran systems. acs.org

| Method | Mean Unsigned Error (kJ mol⁻¹) for ΔfH° | Tendency |

| G3 | ~4-5 | Overestimation |

| CBS-APNO | ~5-6 | Underestimation |

| CBS-QB3 | ~5-7 | Overestimation |

| This table presents typical accuracies for formation enthalpies of organic molecules based on benchmark studies. acs.orgnih.govnih.gov |

Mechanistic Probing of Reaction Pathways through Computational Modeling

Computational modeling is a central tool for gaining mechanistic insight into chemical reactions, which often involve short-lived, difficult-to-isolate intermediates. nih.gov By mapping the potential energy surface (PES), researchers can identify reaction pathways, intermediates, and transition states, and calculate the activation energies that govern reaction rates. mdpi.com

For 2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran, several reaction types could be investigated:

Reactions at the C=C Double Bond : The double bond in the dihydrofuran ring is a likely site for reactions such as electrophilic addition, epoxidation, or cycloaddition.

Reactions involving the Acetyl Group : The carbonyl group could undergo nucleophilic addition or act as a site for enolate formation.

Ring-Opening Reactions : Under certain conditions, the dihydrofuran ring could undergo cleavage.

The typical computational workflow to probe these pathways involves:

Geometry Optimization : The 3D structures of reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations. Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with a suitable basis set like 6-31G(d), are commonly used for this step. globalresearchonline.netmdpi.com

Transition State (TS) Search : A transition state represents the energy maximum along a reaction coordinate. Algorithms like the climbing image nudged elastic band (CI-NEB) method or synchronous transit-guided quasi-Newton (STQN) methods are used to locate the TS structure connecting reactants to products. researchgate.net

Frequency Calculation : Vibrational frequency calculations are performed on all optimized structures. For minima (reactants, products, intermediates), all calculated frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Calculation : To obtain reliable activation barriers and reaction enthalpies, single-point energy calculations are often performed on the optimized geometries using higher-level methods, such as the composite methods (G3, CBS-QB3) or coupled-cluster theory (e.g., CCSD(T)). nih.gov

For example, a study on the conversion of furfural on a palladium surface used DFT calculations to determine the most stable adsorption geometries and to analyze the elementary steps, including activation energies for decarbonylation versus reduction. researchgate.netacs.org A similar approach could be applied to understand the reactivity of this compound in various chemical environments.

Analysis of Molecular Structure and Conformation through Theoretical Models

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. The target molecule, this compound, has significant conformational flexibility arising from the non-planar dihydrofuran ring and the rotatable butyl and acetyl groups.

Computational conformational analysis is essential to identify the most stable arrangement(s) of the atoms in space. cwu.edu This process typically involves:

Conformational Search : An initial exploration of the potential energy surface is performed to identify a wide range of possible conformers. This can be done using computationally inexpensive methods like molecular mechanics (e.g., MMFF) or semi-empirical methods. cwu.edu

Geometry Optimization : The conformers identified in the search are then subjected to full geometry optimization using a more reliable quantum mechanical method, typically DFT with a functional like B3LYP and a basis set such as 6-31G(d) or larger. nih.gov This step refines the structures and their relative energies.

Analysis : The final optimized structures provide detailed geometric information, including bond lengths, bond angles, and dihedral angles. For the dihydrofuran ring, this analysis would reveal its specific puckering (e.g., envelope or twist conformation), which can be influenced by the substituents. yorku.ca

The relative energies of the conformers, after correction for zero-point vibrational energy, allow for the determination of the global minimum energy structure and the population of other low-energy conformers at a given temperature via Boltzmann statistics. This detailed structural information is a prerequisite for further accurate calculations of reactivity and spectroscopic properties.

Thermochemical Property Predictions (e.g., Formation Enthalpies)

Thermochemical properties are fundamental to understanding the stability and energy content of a molecule. High-accuracy composite methods are the preferred tools for predicting these values computationally. rsc.org Standard thermochemical properties of interest include:

Standard Enthalpy of Formation (ΔfH°) : The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Standard Entropy (S°) : A measure of the molecular disorder or the number of accessible microstates.

Heat Capacity (Cp) : The amount of heat required to raise the temperature of the substance by one degree.

These properties are calculated using the results from quantum chemical computations, primarily the final electronic energy and the vibrational frequencies obtained from a frequency calculation. nih.gov The vibrational frequencies are used to compute the thermal contributions to enthalpy and the value for entropy via statistical mechanics.

To achieve high accuracy in formation enthalpy predictions, the atomization method or the use of isodesmic reactions is common. rsc.orgnih.gov The isodesmic reaction approach is particularly powerful; it involves constructing a balanced hypothetical reaction where the number and types of chemical bonds are conserved on both sides. This conservation of bond types leads to a cancellation of systematic errors in the quantum chemical calculation, often resulting in highly accurate predicted enthalpies of formation even with more modest levels of theory. nih.gov Benchmark studies have repeatedly demonstrated that methods like G3, G4, and CBS-QB3 can predict enthalpies of formation for organic molecules to within a few kJ/mol of experimental values. acs.orgnih.gov

Spectroscopic Parameter Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to aid in the identification and characterization of newly synthesized molecules or to interpret complex experimental spectra. globalresearchonline.net

Infrared (IR) Spectroscopy : Theoretical IR spectra can be generated from the harmonic vibrational frequencies and their corresponding intensities calculated using quantum mechanics, most often DFT. globalresearchonline.netdtic.mil While the harmonic approximation leads to systematic overestimation of vibrational frequencies, this is often corrected by applying a uniform scaling factor (e.g., ~0.96 for B3LYP functionals) to the calculated frequencies. globalresearchonline.net The resulting simulated spectrum can be directly compared with an experimental one to help assign observed absorption bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy : The prediction of ¹H and ¹³C NMR spectra is a routine computational task. mdpi.com The most common approach is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., GIAO-B3LYP). globalresearchonline.netnih.govimist.ma This method calculates the isotropic magnetic shielding constants (σ) for each nucleus in the molecule. researchgate.net The chemical shifts (δ) are then obtained by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory. imist.ma Accurate prediction of chemical shifts can help assign peaks in an experimental spectrum and can be sensitive enough to distinguish between different stereoisomers or conformers. acs.org

| Spectroscopic Technique | Predicted Parameters | Common Computational Method |

| Infrared (IR) | Vibrational Frequencies, Intensities | DFT (e.g., B3LYP/6-31G(d)) |

| NMR | Chemical Shifts (δ), Shielding Tensors (σ) | GIAO-DFT (e.g., GIAO-B3LYP) |

| This table summarizes key spectroscopic parameters that can be predicted computationally and the common methods used. |

Academic Significance and Advanced Applications of 2 Methyl 3 Acetyl 5 Butyl 4,5 Dihydrofuran in Complex Synthesis

Dihydrofurans as Versatile Building Blocks in Multistep Organic Synthesis

The dihydrofuran moiety is a privileged scaffold in organic synthesis, serving as a versatile precursor to a wide array of other functional groups and heterocyclic systems. Polysubstituted dihydrofurans, such as the title compound, are particularly valuable due to the dense arrangement of functional and stereogenic centers. The synthesis of such polysubstituted dihydrofurans can be achieved through various methods, including the reaction of 1,4-dilithio-1,3-diene derivatives with aldehydes, which can yield highly substituted 2,5-dihydrofurans with excellent stereoselectivity. nih.gov This method, in principle, could be adapted for the synthesis of 2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran, highlighting the accessibility of this class of compounds.

The reactivity of the dihydrofuran ring allows for a multitude of transformations. The double bond can undergo various addition reactions, such as hydrogenation to form the corresponding tetrahydrofuran (B95107), or epoxidation followed by ring-opening to introduce new functionalities. The acetyl group at the C3 position offers a handle for further carbon-carbon bond formation through aldol-type reactions or for conversion into other functional groups. The alkyl substituents at C2 and C5 also influence the reactivity and stereochemical outcome of reactions, making these molecules valuable for the construction of complex natural products and other target molecules. The synthesis of 2,5-dialkylfurans and their corresponding tetrahydrofurans has been explored, and these compounds have shown significant cytotoxic activity, indicating the potential biological relevance of this structural motif. nih.gov

Table 1: Synthetic Routes to Substituted Dihydrofurans

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| 1,4-Dilithio-1,3-dienes, Aldehydes | Cyclization and elimination of Li2O | Polysubstituted 2,5-dihydrofurans | nih.gov |

| 2,3-Alkadienols, Ketones | Palladium-catalyzed coupling | Multi-substituted dihydrofurans | rsc.org |

| α-Bromonitroalkenes, 1,3-Dicarbonyl compounds | Bifunctional organocatalyst | Enantioenriched 2,3-dihydrofurans | metu.edu.tr |

| Alkyl 3-oxo-6-heptynoates, Aryl halides | Palladium-catalyzed annulation | 2,5-Disubstituted furans | acs.org |

Precursors for Enantiomerically Pure Compounds and Chiral Scaffolds

The presence of stereocenters at the C2 and C5 positions of this compound makes it a prime candidate for use as a chiral building block in asymmetric synthesis. The controlled synthesis of a single enantiomer or diastereomer of this compound would provide a valuable starting material for the construction of enantiomerically pure target molecules. The stereocontrolled synthesis of substituted tetrahydrofurans, which can be accessed from dihydrofurans, is a significant challenge and an area of active research, particularly for cis-2,5-disubstituted derivatives that are common in polyether antibiotics. combichemistry.com

The development of enantioselective methods for the synthesis of dihydrofurans is crucial for unlocking their potential as chiral scaffolds. Organocatalytic methods, for instance, have been successfully employed for the asymmetric synthesis of 2,3-dihydrofurans with high enantioselectivity. nih.gov Such strategies could potentially be adapted to control the stereochemistry at the C2 and C3 positions of the title compound. Furthermore, the inherent chirality of the starting materials, if derived from a chiral pool, can be transferred to the dihydrofuran product, providing another avenue for accessing enantiomerically pure compounds. These chiral dihydrofuran scaffolds can then be elaborated into more complex structures while retaining the initial stereochemical information.

Table 2: Examples of Chiral Dihydrofuran Synthesis and Application

| Catalyst/Method | Substrates | Product Stereochemistry | Application | Reference |

| Bifunctional quinine/squaramide organocatalyst | α-Bromonitroalkenes, 1,3-dicarbonyls | High enantioselectivity (up to 97% ee) | Chiral building blocks | metu.edu.tr |

| L-Threonine-derived tertiary amine/thiourea catalyst | Acyclic β-ketoesters, (E)-β,β-bromo nitrostyrenes | High enantioselectivity | Functionalized 2,3-dihydrofurans | nih.gov |

| Brønsted base/thiourea bifunctional catalyst | Keto-enone substrates | Diastereo- and enantioselective (up to 96:4 dr, 95:5 er) | 2,3-Disubstituted trans-2,3-dihydrobenzofurans | nih.gov |

Role as Key Intermediates in the Synthesis of Medicinally Relevant Compounds (e.g., Deoxy-C-nucleosides)

The furanose and deoxyfuranose rings are fundamental components of nucleosides and nucleotides, the building blocks of RNA and DNA. Dihydrofuran derivatives, due to their structural similarity to these sugar moieties, can serve as valuable intermediates in the synthesis of modified nucleosides, including deoxy-C-nucleosides. In C-nucleosides, the anomeric carbon of the sugar is connected to the nucleobase via a carbon-carbon bond, which offers greater stability towards enzymatic cleavage compared to the natural C-N glycosidic bond.

While direct evidence for the use of this compound in deoxy-C-nucleoside synthesis is not available, the general strategy involves the coupling of a suitably functionalized furan (B31954) or dihydrofuran derivative with a nucleobase precursor. The substituents on the dihydrofuran ring can be manipulated to mimic the hydroxyl groups of natural sugars. For instance, the acetyl group at C3 could potentially be converted to a hydroxyl group, and the stereochemistry at C2 and C5 could be controlled to match that of natural deoxyribose. The synthesis of 2'-deoxy-2'-C-α-methylpurine nucleosides has been reported, demonstrating the feasibility of introducing alkyl substituents onto the sugar ring. researchgate.net The dihydrofuran scaffold provides a robust platform for the synthesis of these and other medicinally important nucleoside analogs with potential antiviral or anticancer activities. nih.gov

Utility in the Synthesis of Agrochemical Intermediates (e.g., Permethrinic Acid Intermediates)

The development of new and effective agrochemicals is a continuous effort in the chemical industry. researchgate.net Heterocyclic compounds often play a crucial role in the design of modern pesticides. The structural features of this compound suggest its potential as an intermediate in the synthesis of certain agrochemicals. For example, some pyrethroid insecticides, a major class of synthetic insecticides, contain a cyclopropane carboxylic acid moiety. While there is no direct documented use of the title compound in the synthesis of permethrinic acid, the dihydrofuran ring could potentially be transformed into a cyclopropane ring through various synthetic manipulations.

The furan ring itself is a known precursor in some agrochemical syntheses. For example, furfural has been used as a starting material for the synthesis of furan-based compounds with insecticidal properties. The exploration of novel synthetic routes to agrochemicals from readily available starting materials is an active area of research. The versatile functionality of this compound makes it an interesting candidate for the development of new synthetic strategies towards valuable agrochemical intermediates.

Future Research Directions and Unexplored Avenues for 2 Methyl 3 Acetyl 5 Butyl 4,5 Dihydrofuran

Development of Novel and Green Synthetic Approaches for Substituted 4,5-Dihydrofurans

The development of efficient, sustainable, and atom-economical methods for the synthesis of substituted 4,5-dihydrofurans is a paramount objective. Future research pertaining to 2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran would greatly benefit from the application and refinement of modern synthetic strategies that prioritize environmental compatibility and operational simplicity.

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally benign route to chiral dihydrofuran cores. researchgate.netacs.org Future work could focus on identifying or engineering enzymes, such as lipases or oxidoreductases, that can catalyze the asymmetric cyclization or functionalization of precursors to yield enantiomerically pure this compound. This approach is particularly attractive for the pharmaceutical industry where stereochemistry is critical. wikipedia.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the construction of heterocyclic rings under mild conditions. rsc.org Research in this area could explore the photocatalytic [2+2] cycloaddition of appropriate precursors or the radical-mediated cyclization to form the dihydrofuran ring of the target molecule. The use of inexpensive and abundant photocatalysts would further enhance the green credentials of such synthetic routes.

Mechanochemistry: Solvent-free or low-solvent synthetic methods, such as ball milling, represent a significant advancement in green chemistry. acs.org The application of mechanochemical activation to the synthesis of this compound could lead to reduced waste, shorter reaction times, and potentially novel reactivity not observed in solution-phase synthesis.

Ultrasound-Assisted Synthesis: Sonochemistry can accelerate reaction rates and improve yields in heterocyclic synthesis. rsc.orgresearchgate.net Investigating the use of ultrasound in the synthesis of the target dihydrofuran could offer a more energy-efficient and rapid alternative to conventional heating methods.

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, improved safety, and facile scalability. researchgate.netresearchgate.net Developing a flow process for the synthesis of this compound would be a significant step towards its potential industrial application, allowing for on-demand production and integration into multi-step synthetic sequences.

| Green Synthetic Approach | Potential Advantages for Dihydrofuran Synthesis |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. |

| Photocatalysis | Use of visible light, mild conditions, access to unique reaction pathways. |

| Mechanochemistry | Solvent-free or low-solvent, reduced reaction times, potential for novel reactivity. |

| Ultrasound-Assisted | Accelerated reaction rates, improved yields, energy efficiency. |

| Flow Chemistry | Enhanced process control, improved safety, scalability. |

Exploration of Expanded Reactivity Profiles and Cascade Transformations

The 4,5-dihydrofuran ring is a versatile synthon that can participate in a variety of chemical transformations. A thorough investigation into the reactivity of this compound is essential to unlock its full potential as a building block in organic synthesis.

Cascade Reactions: Designing one-pot, multi-step reactions, or cascade sequences, starting from or incorporating this compound can significantly enhance synthetic efficiency. researchgate.netresearchgate.netacs.org Future research could focus on developing tandem reactions that leverage the existing functional groups (acetyl and butyl) and the inherent reactivity of the dihydrofuran core to rapidly construct complex molecular frameworks.

Cycloaddition Reactions: The double bond within the dihydrofuran ring is a prime site for cycloaddition reactions, such as the Diels-Alder reaction. acs.orgnih.govijabbr.com Exploring the participation of this compound in [4+2], [2+2], and other cycloadditions with various dienophiles or dipolarophiles could lead to the synthesis of novel polycyclic and heterocyclic systems. The stereochemical outcome of these reactions would be of particular interest.

Ring-Opening Reactions: The dihydrofuran ring can undergo ring-opening reactions under specific conditions to yield highly functionalized acyclic intermediates. researchgate.netresearchgate.netclentpharma.com Investigating the catalytic ring-opening of this compound could provide access to unique linear synthons that are otherwise difficult to prepare.

Electrocyclic Reactions: Electrocyclic ring-closure and ring-opening reactions are powerful tools for the stereoselective synthesis of cyclic and acyclic compounds. researchgate.netrsc.orgorganic-chemistry.org The potential for this compound to participate in electrocyclic transformations, either thermally or photochemically induced, warrants investigation as a means to access novel molecular architectures.

Advanced Computational Modeling for Structure-Reactivity Relationships and Catalyst Design

Computational chemistry offers a powerful and predictive lens through which to understand and guide experimental research. For a relatively unexplored molecule like this compound, in silico studies can provide invaluable insights and accelerate the discovery process.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to elucidate the electronic structure, molecular orbital energies (HOMO-LUMO), and reactivity of this compound. acs.orgclentpharma.com Such studies can predict the most likely sites for electrophilic and nucleophilic attack, rationalize observed reaction outcomes, and predict the feasibility of proposed reaction pathways, including cycloaddition and electrocyclic reactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: Should a particular biological activity be identified for derivatives of this compound, QSAR modeling could be instrumental in establishing a correlation between structural features and biological activity. sigmaaldrich.comrsc.org This would enable the rational design of new analogues with enhanced potency and selectivity.

In Silico Catalyst Design: For the development of novel synthetic methods, computational modeling can be used to design and optimize catalysts. By simulating the interaction of potential catalysts with the substrates and transition states, researchers can identify promising catalyst candidates for specific transformations, such as asymmetric synthesis or challenging coupling reactions, before embarking on extensive experimental screening.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between this compound and other molecules, such as enzymes or receptors. researchgate.netiau.ir This can be particularly useful in understanding potential biological targets and in designing derivatives with improved binding affinities.

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity prediction, and mechanistic studies. |

| QSAR | Correlation of structural features with biological activity for derivative optimization. |

| In Silico Catalyst Design | Rational design of catalysts for novel synthetic transformations. |

| Molecular Dynamics (MD) | Simulation of interactions with biological macromolecules to guide drug design. |

Integration of this compound into Complex Molecular Architectures

A key measure of the utility of a building block is its successful incorporation into the synthesis of complex and valuable molecules. The this compound scaffold holds promise as a versatile intermediate for the synthesis of natural products and medicinally relevant compounds. researchgate.netresearchgate.net

Natural Product Synthesis: Many natural products contain dihydrofuran or related furan (B31954) moieties as core structural elements. researchgate.netresearchgate.net Future research should explore the use of this compound as a chiral building block in the total synthesis of such natural products. The existing stereocenters and functional groups could be strategically manipulated to construct more elaborate structures. For instance, the dihydrofuran ring can serve as a template for the stereocontrolled introduction of new chiral centers. rsc.org

Medicinal Chemistry and Drug Discovery: The dihydrofuran nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. researchgate.netresearchgate.netclentpharma.comorganic-chemistry.org A systematic investigation into the biological properties of this compound and its derivatives is a logical and promising avenue of research. This could involve screening for activity in areas such as anticancer, anti-inflammatory, and antimicrobial assays. The acetyl and butyl groups offer convenient handles for further derivatization to create libraries of compounds for high-throughput screening.

Stereoselective Synthesis of Complex Molecules: The inherent chirality of many biologically active molecules necessitates the development of stereoselective synthetic routes. The this compound, if prepared in an enantiomerically pure form, could serve as an excellent chiral template. rsc.org The stereocenters at positions 2 and 5 can direct the stereochemical outcome of subsequent reactions, enabling the synthesis of complex molecules with a high degree of stereocontrol.

| Area of Application | Potential Contribution of this compound |

| Natural Product Synthesis | A versatile chiral building block for the total synthesis of complex natural products. |

| Medicinal Chemistry | A privileged scaffold for the discovery of new bioactive compounds. |

| Stereoselective Synthesis | A chiral template for the stereocontrolled construction of complex molecules. |

Q & A

Q. What are the common synthetic routes for 2-methyl-3-acetyl-5-butyl-4,5-dihydrofuran, and how do reaction conditions influence regioselectivity?

- Methodological Answer : A hydroboration-elimination sequence using diborane and Lewis acids (e.g., BF₃) is effective for synthesizing dihydrofuran derivatives. For example, hydroboration of 2-methyl-4,5-dihydrofuran with diborane followed by BF₃-mediated elimination yields unsaturated alcohols, which can be further acetylated . Photocycloaddition reactions with diphenylacetylene under sensitized UV light (e.g., triphenylene at 3000 Å) are also viable, though oxygen-free conditions and triplet energy transfer mechanisms are critical to avoid quenching .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Programs like SHELXL refine small-molecule structures using high-resolution data, while ORTEP-3 visualizes thermal ellipsoids and molecular geometry . For example, in analogous dihydrofuran derivatives, C–H⋯H and Br⋯Br interactions were resolved using SHELX, with refinement statistics (R-factor < 0.05) confirming accuracy .

Q. What spectroscopic techniques are used to characterize the compound’s functional groups and stereochemistry?

- Methodological Answer :

- NMR : Coupling constants (e.g., ) between H4 and H5 protons in dihydrofuran rings indicate dihedral angles near 60°, consistent with non-planar puckering .

- IR : Acetyl C=O stretches (~1700 cm⁻¹) and furan ring vibrations (~1600 cm⁻¹) confirm substituent placement .

- Mass Spectrometry : High-resolution MS (e.g., CEC-21-110) verifies molecular formula (C₁₁H₁₈O₂) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., NMR coupling constants vs. crystallographic torsion angles)?

- Methodological Answer : Discrepancies arise from dynamic puckering in solution vs. static crystal structures. Cremer-Pople puckering coordinates quantify ring deformation (amplitude , phase ) using crystallographic data, while DFT simulations (e.g., Gaussian) model NMR coupling constants via Karplus equations. For example, a and in simulations may align with observed , reconciling NMR and X-ray data .

Q. What strategies optimize the enantioselective synthesis of this compound?

- Methodological Answer : Chiral Lewis acids (e.g., BINOL-derived catalysts) induce asymmetry during hydroboration. For example, disiamylborane with a chiral ligand achieves >90% ee in analogous dihydrofuran syntheses. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) separates enantiomers post-synthesis .

Q. How do hydrogen-bonding networks in crystal lattices affect the compound’s stability and reactivity?

- Methodological Answer : Etter’s graph set analysis categorizes H-bond motifs (e.g., rings). In dihydrofuran derivatives, acetyl oxygen often acts as an acceptor, forming chains (C(4) motif) that stabilize the crystal lattice. Thermal gravimetric analysis (TGA) shows such networks increase melting points by 20–30°C compared to amorphous forms .

Q. What advanced crystallographic tools are used to analyze disorder or twinning in this compound crystals?

- Methodological Answer : The WinGX suite integrates SHELXL for refinement and PLATON for twin detection. For twinned data, a HKLF5 format refines twin laws (e.g., 180° rotation about [100]). Disorder is modeled using PART instructions, with occupancy factors adjusted to minimize residual density (<0.3 eÅ⁻³) .

Q. How does the compound’s photochemical reactivity compare to other dihydrofuran derivatives?

- Methodological Answer : Sensitized photolysis (e.g., triphenylene, ) promotes [2+2] cycloaddition via triplet excited states. Quenching experiments with pyrene () quantify energy transfer efficiency. Transient absorption spectroscopy (fs-TAS) tracks reaction intermediates (e.g., biradicals) with lifetimes <1 µs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.